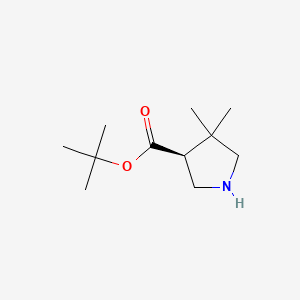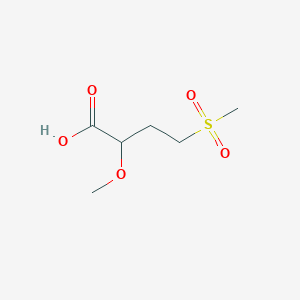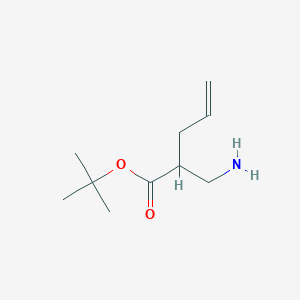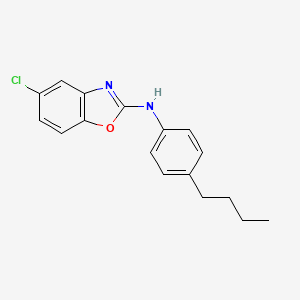
tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. It features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with two methyl groups at the 4-position and a carboxylate group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-3-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst to form the ester linkage . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese oxides, and other strong oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride and other strong reducing agents are employed.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . Its unique structure allows it to bind to specific sites on target molecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,4-dimethylpyrrolidine-3-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate: Another similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity compared to other similar compounds . Its tert-butyl ester group provides steric hindrance, affecting its interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
JEHAUNNKMLRNLQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CNC[C@H]1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CNCC1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)

![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
